molecular formula C12H17NO2 B11896035 (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B11896035
M. Wt: 207.27 g/mol
InChI Key: JWLJBTDXCBIGBW-SNVBAGLBSA-N
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Description

®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

    Functional Group Introduction:

    Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation reactions.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions under controlled conditions. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is used as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of pharmaceuticals due to its chiral nature. It can be used as a precursor for the synthesis of chiral drugs and as a ligand in asymmetric catalysis.

Medicine

In medicinal chemistry, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is studied for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydronaphthalene backbone provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol: The enantiomer of the compound with similar properties but different biological activity.

    6-(Dimethylamino)-naphthalene-2,3-diol: A similar compound without the tetrahydronaphthalene structure.

    6-(Dimethylamino)-tetrahydronaphthalene-2,3-diol: A compound with a similar structure but different functional groups.

Uniqueness

®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its chiral nature and the presence of both a dimethylamino group and a tetrahydronaphthalene backbone. This combination of features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(6R)-6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3/t10-/m1/s1

InChI Key

JWLJBTDXCBIGBW-SNVBAGLBSA-N

Isomeric SMILES

CN(C)[C@@H]1CCC2=CC(=C(C=C2C1)O)O

Canonical SMILES

CN(C)C1CCC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

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